7-Aminonaphthalen-1-ol hydrochloride
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Overview
Description
7-Aminonaphthalen-1-ol hydrochloride: is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol . It is a derivative of naphthalene, characterized by the presence of an amino group at the 7th position and a hydroxyl group at the 1st position on the naphthalene ring, with a hydrochloride salt form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminonaphthalen-1-ol hydrochloride typically involves the nitration of naphthalene to form 7-nitronaphthalene-1-ol, followed by reduction to yield the amino derivative . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced further to form more reduced derivatives, although this is less common.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or acyl chlorides are often employed.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of more reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
Chemistry: 7-Aminonaphthalen-1-ol hydrochloride is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments .
Biology: In biological research, it is used as a fluorescent probe due to its ability to emit fluorescence under specific conditions .
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds .
Mechanism of Action
The mechanism of action of 7-Aminonaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects . The amino and hydroxyl groups on the naphthalene ring allow it to participate in hydrogen bonding and other interactions with biological molecules . These interactions can affect cellular processes and pathways, making it useful in research and potential therapeutic applications .
Comparison with Similar Compounds
4-Amino-1-naphthol hydrochloride: Similar structure but with the amino group at the 4th position.
1-Naphthol: Lacks the amino group, only has a hydroxyl group at the 1st position.
1,3-Dihydroxynaphthalene: Contains two hydroxyl groups at the 1st and 3rd positions.
Uniqueness: 7-Aminonaphthalen-1-ol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical and physical properties . This makes it particularly useful in applications requiring specific interactions with other molecules .
Properties
IUPAC Name |
7-aminonaphthalen-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h1-6,12H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJQTIRDUJWSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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